![molecular formula C21H23N3O4 B2444618 N-(1-乙酰基-3,4-二氢-2H-喹啉-7-基)-N'-(2-乙氧苯基)草酰胺 CAS No. 898439-95-7](/img/structure/B2444618.png)
N-(1-乙酰基-3,4-二氢-2H-喹啉-7-基)-N'-(2-乙氧苯基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-ethoxyphenyl)oxamide, commonly known as ESI-09, is a small molecule inhibitor that targets the TLR4-TRIF pathway. This pathway is involved in the activation of inflammatory responses in the body, and as such, ESI-09 has been the subject of scientific research for its potential therapeutic applications.
科学研究应用
防腐性能
喹啉衍生物,包括类似于 N-(1-乙酰基-3,4-二氢-2H-喹啉-7-基)-N'-(2-乙氧苯基)草酰胺的化合物,以其防腐性能而著称。它们通过配位键与金属表面原子形成高度稳定的螯合络合物的能力,对金属腐蚀表现出合理的有效性。这种特性源于它们的高电子密度和极性取代基的存在,这有助于金属的吸附和防腐 (Verma 等人,2020).
神经保护和 AChE 抑制
喹啉衍生物也因其神经保护作用而被研究,特别是在涉及接触有害物质的情况下。例如,可逆乙酰胆碱酯酶 (AChE) 抑制剂,包括喹啉化合物,在接触有机磷酸盐之前给药时已被证明具有保护作用,表明在减轻神经毒性方面发挥作用 (Lorke & Petroianu,2018).
抗氧化和抗炎活性
喹啉及其衍生物已表现出显着的生物活性,在抗肿瘤、抗微生物和抗炎治疗中得到应用。它们的结构特性促进了新型治疗剂的开发,利用它们与各种生物靶标和途径相互作用的能力 (Shang 等人,2018).
抗癌和抗菌应用
喹啉化合物由于其抗菌和慢性疾病治疗能力,在治疗各种疾病方面显示出潜力。修饰喹啉结构可以产生广泛的生物医学应用,强调了这一类化合物在医学和药物研究中的多功能性和重要性 (Pereira 等人,2015).
杂环的合成
喹啉衍生物,包括烯胺酮和烯胺硫酮,是合成各种杂环化合物的关键中间体。这些化合物作为复杂分子结构的构建模块,突出了喹啉衍生物在合成有机化学以及新药和材料设计中的核心作用 (Negri 等人,2004).
作用机制
Target of Action
The primary target of F2670-0273 is Tyrosine kinase 2 (TYK2) . TYK2 is a member of the Janus kinase (JAK) family and is required for the downstream signaling of interleukin (IL) 12 and 23, and interferons (IFN) α/β . These cytokines are involved in the pathogenesis of several autoimmune diseases, including inflammatory bowel disease (IBD) .
Mode of Action
F2670-0273 is a highly-selective, oral, allosteric TYK2 inhibitor . This selective binding inhibits the activity of TYK2, thereby disrupting the downstream signaling of IL 12 and 23, and IFN α/β .
Biochemical Pathways
The inhibition of TYK2 by F2670-0273 affects the signaling pathways of IL 12 and 23, and IFN α/β . These cytokines play crucial roles in immune responses and inflammation. By inhibiting TYK2, F2670-0273 disrupts these pathways, potentially alleviating the symptoms of autoimmune diseases like IBD .
Result of Action
In preclinical mouse models of colitis, F2670-0273 showed efficacy in reducing disease severity . It was found to downregulate genes associated with cytokine signaling, including those related to T-helper 17 cell phenotypes and the IFN α/β pathway .
属性
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-ethoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-3-28-19-9-5-4-8-17(19)23-21(27)20(26)22-16-11-10-15-7-6-12-24(14(2)25)18(15)13-16/h4-5,8-11,13H,3,6-7,12H2,1-2H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPBDKOIPLMCBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。